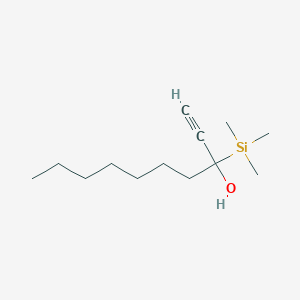

3-(Trimethylsilyl)dec-1-YN-3-OL

Description

Significance of Propargylic Alcohol Scaffolds in Modern Organic Synthesis

Propargylic alcohols are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon triple bond (an alkyne). This arrangement of functional groups makes them highly versatile building blocks in organic synthesis. researchgate.netresearchgate.net The presence of both the alkyne and the alcohol moieties allows for a wide range of chemical transformations. researchgate.net

The alkyne group can participate in numerous reactions, including additions, cycloadditions, and coupling reactions, which are fundamental to the construction of more complex molecular skeletons. researchgate.net The hydroxyl group can be a site for nucleophilic attack, can be oxidized to a ketone, or can be transformed into a good leaving group to facilitate substitution reactions. orgsyn.org The synergy between these two functional groups allows for sequential or domino reactions, leading to the efficient synthesis of diverse and complex target molecules, including many that are biologically active. researchgate.net

The Foundational Role of Organosilicon Compounds in Contemporary Chemical Transformations

Organosilicon compounds, which feature carbon-silicon bonds, have become indispensable in modern chemistry. The unique properties of the silicon atom, such as its larger size and lower electronegativity compared to carbon, and the strength of the silicon-oxygen bond, impart distinct reactivity to these compounds.

Organosilicon compounds are widely used as protecting groups, reagents for stereoselective synthesis, and as precursors to various functional groups. The silicon-carbon bond is relatively stable under many reaction conditions but can be cleaved selectively, making organosilicon moieties excellent temporary modifications to a molecule during a synthetic sequence. This controlled reactivity is a cornerstone of their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

General Overview of Terminal Acetylenic Alcohols with Silyl (B83357) Protection

Terminal acetylenic alcohols are propargylic alcohols where the triple bond is at the end of a carbon chain. The hydrogen atom attached to the terminal alkyne carbon is weakly acidic and can be readily removed by a base. This acidity can interfere with other desired reactions in a multi-step synthesis. To circumvent this, the terminal alkyne is often "protected" by replacing the acidic hydrogen with a larger, non-reactive group.

Silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, are commonly used for this purpose. The silylation of a terminal alkyne is typically a straightforward and high-yielding reaction. The resulting silyl-protected acetylenic alcohol is more stable and less prone to undesired side reactions. Crucially, the silyl group can be easily removed at a later stage of the synthesis to regenerate the terminal alkyne for further transformations. This protection-deprotection strategy is a powerful tool in the synthetic chemist's arsenal.

Positioning of 3-(Trimethylsilyl)dec-1-yn-3-ol within the Broader Context of Propargylic Alcohol Chemistry

This compound is a tertiary propargylic alcohol. The "dec" in its name indicates a ten-carbon chain, and the "-1-yn-3-ol" specifies the locations of the alkyne and the hydroxyl group. The "3-(trimethylsilyl)" prefix indicates that a trimethylsilyl group is attached to the third carbon, which is part of the alkyne.

This specific structure places it firmly within the class of silyl-protected acetylenic alcohols. The presence of the long decyl group makes the molecule significantly nonpolar, which will influence its solubility and physical properties. The tertiary nature of the alcohol group will dictate its reactivity in comparison to primary or secondary propargylic alcohols. The trimethylsilyl group serves to protect the terminal alkyne, allowing for selective reactions at the hydroxyl group or other parts of the molecule without interference from the acidic alkyne proton. While specific research on this compound is not widely available in public literature, its chemical behavior can be largely inferred from the well-established chemistry of its constituent functional groups and analogous compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113237-34-6 |

|---|---|

Molecular Formula |

C13H26OSi |

Molecular Weight |

226.43 g/mol |

IUPAC Name |

3-trimethylsilyldec-1-yn-3-ol |

InChI |

InChI=1S/C13H26OSi/c1-6-8-9-10-11-12-13(14,7-2)15(3,4)5/h2,14H,6,8-12H2,1,3-5H3 |

InChI Key |

LDZJUDWLSIXJSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C#C)(O)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trimethylsilyl Dec 1 Yn 3 Ol and Analogous Structures

Direct Synthesis Approaches to 3-(Trimethylsilyl)dec-1-YN-3-OL

Direct synthetic routes to this compound and its analogs primarily involve the addition of a trimethylsilylacetylide nucleophile to a carbonyl compound. These methods can be broadly categorized into base-catalyzed, transition metal-catalyzed, and stoichiometric organometallic reactions.

Alkynylation Reactions Featuring Trimethylsilylacetylenes and Carbonyl Compounds

Alkynylation, the addition of a terminal alkyne to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction that produces propargylic alcohols. wikipedia.org When using trimethylsilylacetylene (B32187), this reaction yields silyl-protected propargylic alcohols, which are valuable precursors in various synthetic applications. chemicalbook.com

A notable advancement in the synthesis of silyl-protected tertiary propargylic alcohols is the use of base-catalyzed additions of alkynylsilanes to ketones. rsc.orgresearchgate.netrsc.org This approach offers a transition metal-free alternative to traditional methods. Commercially available and relatively inexpensive potassium bis(trimethylsilyl)amide (KHMDS) has been identified as an efficient catalyst for this transformation. rsc.orgresearchgate.netrsc.org The reaction facilitates the functionalization of a wide array of ketone derivatives, including those found in pharmaceuticals and other biologically relevant molecules. rsc.orgresearchgate.net This methodology is advantageous as it often provides the desired O- and C-protected alkynols in a single step and has demonstrated scalability. rsc.org

Key Features of Base-Catalyzed Alkynylation:

Catalyst: Potassium bis(trimethylsilyl)amide (KHMDS) rsc.orgresearchgate.netrsc.org

Reactants: Alkynylsilanes and ketones rsc.orgresearchgate.net

Products: Silyl-protected tertiary propargylic alcohols rsc.orgresearchgate.net

Advantages: Transition metal-free, utilizes an inexpensive catalyst, applicable to a broad range of substrates. rsc.orgresearchgate.netrsc.org

Table 1: Examples of Base-Catalyzed Addition of Silylacetylenes to Ketones

| Silylacetylene | Ketone | Product | Yield (%) |

| 1-Phenyl-2-trimethylsilylacetylene | Acetophenone | 1,3-Diphenyl-3-(trimethylsilyl)prop-1-yn-3-ol | 99 |

| ((2-Fluorophenyl)ethynyl)trimethylsilane | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)-3-(2-fluorophenyl)-3-(trimethylsilyl)prop-1-yn-3-ol | 95 |

| 2-((Trimethylsilyl)ethynyl)pyridine | Cyclohexanone | 1-(Pyridin-2-ylethynyl)-1-(trimethylsilyl)cyclohexan-1-ol | 88 |

| Trimethyl(thiophen-3-ylethynyl)silane | Adamantanone | 2-((Thiophen-3-yl)ethynyl)-2-(trimethylsilyl)adamantan-2-ol | 92 |

Data sourced from Kuciński et al. (2023). rsc.org

Transition metal catalysis provides another powerful avenue for the alkynylation of carbonyl compounds. nih.gov While various metals can be employed, systems involving copper and ruthenium have shown particular efficacy. For instance, a cooperative B/Cu catalytic system has been developed for the asymmetric propargylic substitution of ketone enolates with propargylic acetates, yielding chiral β-ethynyl ketones. nih.gov Additionally, novel ruthenium catalysts have been shown to catalyze the alkynylation of trifluoromethyl ketones with high enantioselectivity. researchgate.net These catalytic methods often operate under mild conditions and can provide access to chiral products, a significant advantage in pharmaceutical synthesis. nih.govresearchgate.net

Classical stoichiometric methods remain a fundamental approach for synthesizing protected tertiary propargylic alcohols. rsc.orgresearchgate.net These methods typically involve the use of organolithium reagents to generate a lithium acetylide, which then acts as a nucleophile, attacking a ketone. wikipedia.org The resulting lithium alkoxide is subsequently trapped with a chlorosilane, such as trimethylsilyl (B98337) chloride, to afford the desired silyl-protected propargylic alcohol. rsc.orgwikipedia.org

A common procedure involves the deprotonation of a terminal alkyne with an organolithium reagent like n-butyllithium to form the corresponding lithium acetylide. wikipedia.org This is then reacted with a ketone to form a lithium alkoxide, which is subsequently quenched with chlorotrimethylsilane (B32843). rsc.orgorgsyn.org While effective, these stoichiometric approaches often require an excess of both the organolithium reagent and the chlorosilane, which can be hazardous and generate significant waste. rsc.orgresearchgate.net

Organolithium reagents are highly reactive compounds containing a carbon-lithium bond. wikipedia.orgyoutube.com Their high reactivity stems from the polar nature of this bond, making them potent nucleophiles and strong bases. wikipedia.org They are commonly prepared by the reaction of an organic halide with lithium metal. masterorganicchemistry.compsu.edu

Methodologies Utilizing Trimethylsilylvinyl Sulfoxides as Chiral Ethynyl (B1212043) Anion Synthons

An elegant strategy for the asymmetric synthesis of propargylic alcohols involves the use of chiral 2-(trimethylsilyl)vinyl sulfoxides as chiral ethynyl anion synthons. documentsdelivered.com This method allows for the preparation of optically pure propargylic alcohols from carbonyl compounds. documentsdelivered.com The chirality is introduced through the sulfoxide (B87167) group, which directs the stereochemical outcome of the reaction.

Synthetic Strategies Employing Bis(trimethylsilyl)acetylene (B126346)

Bis(trimethylsilyl)acetylene serves as a valuable reagent in the synthesis of silyl-protected propargylic alcohols. rsc.org Its reaction with ketones in the presence of a base catalyst, such as KHMDS, provides a direct route to tertiary alkynols where both the oxygen and the alkyne terminus are protected with a trimethylsilyl group. rsc.org A key advantage of this approach is that the resulting products can undergo selective deprotection. For instance, treatment with potassium fluoride (B91410) in methanol (B129727) can selectively remove the O-silyl group, yielding the C-protected alkynol. rsc.org

Furthermore, bis(trimethylsilyl)acetylene can be used in transition metal-catalyzed reactions. For example, rhodium-catalyzed reactions with tertiary 3-arylpropargyl alcohols can lead to the formation of hydroxymethyl-enynes. nih.gov

Table 2: Comparison of Synthetic Methodologies for Silyl-Protected Tertiary Propargylic Alcohols

| Methodology | Key Reagents | Advantages | Disadvantages |

| Base-Catalyzed Addition | KHMDS, Silylacetylene, Ketone | Transition metal-free, inexpensive catalyst, broad scope. rsc.orgresearchgate.netrsc.org | May require elevated temperatures. |

| Transition Metal-Catalyzed Alkynylation | Transition metal catalyst (e.g., Cu, Ru), Ligand, Silylacetylene, Ketone | High efficiency and selectivity, potential for asymmetric synthesis. nih.govresearchgate.net | Catalyst cost and toxicity can be a concern. |

| Stoichiometric Organolithium Method | Organolithium reagent, Terminal alkyne, Ketone, Chlorosilane | Well-established and reliable. rsc.orgresearchgate.net | Requires stoichiometric amounts of hazardous reagents, generates waste. rsc.orgresearchgate.net |

| Chiral Sulfoxide Method | Chiral trimethylsilylvinyl sulfoxide, Carbonyl compound | Enables asymmetric synthesis of propargylic alcohols. documentsdelivered.com | May involve multiple synthetic steps to prepare the chiral synthon. |

| Bis(trimethylsilyl)acetylene Strategy | Bis(trimethylsilyl)acetylene, Ketone, Catalyst (base or metal) | Provides access to both O- and C-protected alkynols, allows for selective deprotection. rsc.org | The reagent itself is more complex than simple silylacetylenes. |

Indirect Synthetic Routes to this compound Derivatives

Indirect routes to silylated propargylic alcohols like this compound typically fall into two main categories: the silylation of a pre-formed propargylic alcohol or the integration of the silyl (B83357) group during the construction of the carbon skeleton.

Strategic Silylation of Precursor Propargylic Alcohols

This approach begins with the synthesis of the corresponding non-silylated propargylic alcohol, dec-1-yn-3-ol, which is then silylated at the hydroxyl group.

The trimethylsilylation of an alcohol involves the formation of a trimethylsilyl ether. The reactivity of this process is dependent on the steric hindrance around the hydroxyl group. The rate of trimethylsilylation for acetylenic alcohols decreases in the order of primary > secondary > tertiary alcohols. researchgate.net This means that the silylation of a tertiary alcohol, such as the precursor to this compound, is the most challenging and slowest among the different classes of alcohols. researchgate.net

While methods exist for regioselective reactions on the alkyne portion of propargylic alcohols, such as anti-silyllithiation, the focus here is on the silylation of the alcohol moiety. chemrxiv.orgresearchgate.netkyoto-u.ac.jp For tertiary propargylic alcohols, achieving high yields in silylation requires carefully chosen reagents and conditions to overcome the steric hindrance. chemrxiv.orgkyoto-u.ac.jp

To address the varying reactivity of acetylenic alcohols, universal methods for their trimethylsilylation have been developed. A notably convenient and widespread method involves the treatment of the acetylenic alcohol with hexamethyldisilazane (B44280) (HMDS). This reaction is effectively catalyzed by benzoic acid sulphimide. researchgate.net This system has proven effective for a range of acetylenic alcohols, including primary, secondary, and tertiary ones, providing a reliable route to the corresponding trimethylsilyl ethers. researchgate.net

The trimethylsilyl group is a common protecting group for alcohols in multi-step syntheses, valued for its ease of introduction and removal. nih.govresearchgate.net The most prevalent method for this protection is the reaction of the alcohol with chlorotrimethylsilane (TMSCl). nih.gov

This reaction is typically carried out in the presence of a base, such as triethylamine. The base serves two purposes: it facilitates the formation of the more nucleophilic alkoxide ion from the alcohol and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov The resulting trimethylsilyl ether is generally stable under many reaction conditions, including those involving Grignard reagents, strong bases, and oxidizing agents. nih.gov Deprotection, or the removal of the TMS group to regenerate the alcohol, can be readily achieved using aqueous acid or a fluoride ion source. nih.gov

Modifications of Established Propargylic Alcohol Synthesis Protocols for Trimethylsilyl Group Integration

An alternative and often more direct strategy involves incorporating the trimethylsilyl group during the formation of the propargylic alcohol itself. This is achieved by modifying standard alkynylation protocols. The fundamental reaction involves the addition of a metal acetylide to a ketone.

To synthesize this compound directly, trimethylsilylacetylene is used as the starting alkyne. This alkyne is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the lithium trimethylsilylacetylide. This nucleophilic acetylide is then reacted with a suitable ketone, which for the target molecule is octan-2-one. This addition reaction directly yields the desired tertiary propargylic alcohol, this compound. researchgate.net

Recent advancements have introduced catalytic, transition-metal-free methods for this transformation. For instance, potassium bis(trimethylsilyl)amide (KHMDS) can effectively catalyze the addition of silylacetylenes to ketones, providing a route to silyl-protected tertiary propargylic alcohols. researchgate.netrsc.org Another efficient protocol involves the use of tetrabutylammonium (B224687) fluoride (TBAF) as a catalyst for the addition of trialkylsilylalkynes to ketones. organic-chemistry.org These methods are often mild, operationally simple, and tolerate a variety of functional groups. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of synthetic route is often dictated by factors such as yield, efficiency, cost, and scalability.

| Synthetic Route | General Yield | Scalability | Key Features |

| Silylation of Precursor Alcohol | Generally good; can be high with optimized methods. researchgate.net | Readily scalable. | Two-step process; silylation of tertiary alcohols can be slow. researchgate.net |

| Direct Alkynylation with Silylacetylene | Good to excellent; yields often exceed 80-90%. chemrxiv.orgkyoto-u.ac.jpresearchgate.net | Demonstrated on a gram scale. chemrxiv.orgchemrxiv.org | One-pot synthesis; avoids separate protection step. |

| - Stoichiometric Base (e.g., n-BuLi) | High yields. | Scalable, but requires handling of pyrophoric reagents. | Well-established and reliable. |

| - Catalytic Base (e.g., KHMDS) | Good to excellent (up to 91%). researchgate.net | Potentially more scalable and safer than stoichiometric methods. | Uses a sub-stoichiometric amount of base. researchgate.netrsc.org |

| - TBAF Catalysis | Generally good to comparable with other methods. organic-chemistry.org | Good scalability. | Mild and operationally simple. organic-chemistry.org |

The direct alkynylation methods, which integrate the trimethylsilyl group in a single step, are generally more atom-economical and efficient. Catalytic versions of this reaction, using reagents like KHMDS or TBAF, are particularly attractive for large-scale synthesis as they reduce the need for stoichiometric amounts of hazardous and corrosive reagents. For instance, the KHMDS-catalyzed addition of bis(trimethylsilyl)acetylene to ketones has been shown to produce the desired products in excellent yields, such as 91% for a scaled-up reaction. researchgate.net Similarly, anti-silyllithiation reactions have reported yields ranging from 73% to 96% and have been demonstrated on a gram scale, highlighting their practicality. chemrxiv.orgkyoto-u.ac.jp While the silylation of a pre-existing alcohol is a viable route, the slower reaction rates for tertiary alcohols and the extra synthetic step might make it less efficient for large-scale production compared to the direct alkynylation approaches.

Stereochemical Aspects and Asymmetric Synthesis of 3 Trimethylsilyl Dec 1 Yn 3 Ol Derivatives

Asymmetric Synthesis of Chiral Propargylic Alcohols

The direct synthesis of enantiomerically enriched propargylic alcohols, including trimethylsilyl-substituted variants, is a highly sought-after transformation. Key methodologies involve the catalytic asymmetric addition of a terminal alkyne nucleophile to an aldehyde.

Enantioselective Additions of Terminal Alkynes to Aldehydes

A practical and widely adopted method for synthesizing optically active propargylic alcohols involves the direct addition of terminal alkynes to aldehydes, facilitated by a chiral catalyst system. A notable example is the Carreira protocol, which utilizes zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.orgorganic-chemistry.org This method is advantageous because it uses readily available starting materials and can be performed under mild conditions that are tolerant of air and moisture. organic-chemistry.org The reaction efficiently creates a new carbon-carbon bond and a stereocenter in a single step. organic-chemistry.org

For the synthesis of a compound like 3-(trimethylsilyl)dec-1-yn-3-ol, this would involve the addition of trimethylsilylacetylene (B32187) to octanal. The zinc center activates the aldehyde, while the chiral ligand orchestrates the enantioselective addition of the zinc acetylide, which is formed in situ. This approach has been shown to be robust, providing high yields and excellent enantioselectivities (up to 99% ee) across a range of substrates. organic-chemistry.orgacs.org Modifications to this protocol have extended its applicability to more complex diynes and triynes, demonstrating its versatility. nih.gov

Table 1: Representative Enantioselective Alkynylation of Aldehydes

| Alkyne | Aldehyde | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenylacetylene | Benzaldehyde | Zn(OTf)₂, (+)-N-Methylephedrine | 99% | organic-chemistry.org |

| 1-Hexyne | Isobutyraldehyde | Zn(OTf)₂, (+)-N-Methylephedrine | 97% | organic-chemistry.org |

| Trimethylsilylacetylene | Cyclohexanecarboxaldehyde | Zn(OTf)₂, (+)-N-Methylephedrine | 98% | researchgate.net |

Metal-Catalyzed Asymmetric Alkynylation Strategies

Beyond zinc-based systems, a variety of other metals have been successfully employed to catalyze the asymmetric alkynylation of aldehydes. organic-chemistry.org These strategies often rely on the formation of a metal acetylide that then adds to the aldehyde. The choice of metal and chiral ligand is crucial for achieving high stereoselectivity.

For instance, copper-based catalysts have been developed for the enantioselective synthesis of propargylsilanes. nih.gov In one approach, a chiral N-heterocyclic carbene (NHC)-Cu complex promotes the transfer of an alkyne group from an alkynylaluminum reagent to an aldehyde. nih.gov Another strategy involves cooperative catalysis, where a transition metal like copper(I) iodide is used with a prolinol ether and a Brønsted acid. rsc.org This ternary catalyst system synergistically activates the aldehyde and the alkyne, leading to high diastereo- and enantioselectivity. rsc.org Indium-based catalysts, often in conjunction with BINOL ligands, have also been shown to be effective for a broad range of substrates, with the bifunctional nature of the catalyst activating both the alkyne and the aldehyde. organic-chemistry.org

These diverse metal-catalyzed methods provide a powerful toolkit for accessing chiral silyl-substituted propargylic alcohols, with the specific conditions tailored to the substrate and desired stereochemical outcome. organic-chemistry.orgnih.gov

Application of Reagents for Enantioselective Propargylboration

Enantioselective propargylboration and allenylboration represent an alternative and powerful route to chiral propargylic alcohols. These reactions involve the addition of a chiral propargylborane or allenylborane reagent to an aldehyde or ketone. nih.gov For the synthesis of trimethylsilyl-substituted propargylic alcohols, a γ-trimethylsilyl-substituted propargylborane would be the key reagent.

The addition of such a reagent to an aldehyde proceeds through a Zimmerman-Traxler-type transition state, allowing for a predictable and high degree of stereocontrol. The use of sterically demanding and conformationally rigid chiral auxiliaries on the boron atom, such as those derived from 10-phenyl-9-borabicyclo[3.3.2]decane (10-Ph-9-BBD), can lead to excellent enantioselectivities (often >90% ee). nih.gov A significant advantage of this methodology is that the boron by-product can often be recovered and recycled, making the process more atom-economical. nih.gov

Kinetic Resolution of Racemic Trimethylsilyl-Substituted Propargylic Alcohols

When a racemic mixture of a chiral alcohol is prepared, kinetic resolution provides a means to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Lipase-Catalyzed Dynamic Kinetic Resolution Processes

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols due to their exquisite stereoselectivity. scielo.brmdpi.com In a typical lipase-catalyzed kinetic resolution of a racemic alcohol like this compound, one enantiomer is selectively acylated in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. nih.gov This process can theoretically yield a maximum of 50% of the desired enantiomer. scielo.br

To overcome this 50% yield limitation, a dynamic kinetic resolution (DKR) process can be employed. scielo.br In a DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting alcohol enantiomer. This is achieved by adding a racemization agent to the reaction mixture. scielo.br As the faster-reacting enantiomer is consumed by the enzyme, the remaining slower-reacting enantiomer is continuously racemized, making it available for the enzymatic transformation. This allows for a theoretical yield of up to 100% of a single enantiomer of the acylated product. scielo.br Lipases such as that from Pseudomonas cepacia have proven effective in resolving aryltrimethylsilyl chiral alcohols, achieving high enantiomeric excesses for both the remaining alcohol and the acetylated product. nih.gov

Table 2: Lipase-Catalyzed Resolution of Trimethylsilyl (B98337) Alcohols

| Substrate | Lipase | Process | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (RS)-m-Aryltrimethylsilyl alcohol | Pseudomonas cepacia | Kinetic Resolution | (S)-Alcohol and (R)-Acetate | >99% | nih.gov |

| (RS)-1-Phenylethanol | CALB | Dynamic Kinetic Resolution | (R)-1-Phenylethyl acetate | 85% | scielo.br |

Chemoenzymatic Approaches for the Preparation of Enantiopure Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the practicality of traditional chemical reactions. nih.gov The dynamic kinetic resolution described above is a prime example of a chemoenzymatic approach, where an enzyme (the "enzymatic" part) works in concert with a chemical racemization catalyst (the "chemo" part) in a single pot. scielo.br

This strategy is particularly valuable for producing enantiopure derivatives of complex molecules. For trimethylsilyl-substituted propargylic alcohols, a chemoenzymatic DKR could involve the use of a lipase like Candida antarctica lipase B (CALB) for the selective acylation, combined with a metal-based racemization catalyst. Niobium salts, for example, have been developed as effective agents for racemizing chiral alcohols, which can then be paired with a lipase to achieve an efficient DKR. scielo.br Such integrated chemoenzymatic processes represent a highly efficient and elegant strategy for the synthesis of enantiopure building blocks like the derivatives of this compound.

Stereoselective Formation of Si-Stereogenic Organosilicon Compounds

The creation of chiral silicon centers, known as Si-stereogenic compounds, is a specialized area of organosilicon chemistry. Access to enantiopure organosilanes is of growing importance for applications in material science, polymer synthesis, and as chiral ligands. researchgate.net The synthesis of Si-stereogenic compounds has presented a significant challenge since their early investigation. nih.gov

While specific methods for generating a Si-stereogenic center within the this compound framework are not extensively detailed, general catalytic asymmetric methods provide a pathway to such molecules. nih.gov One prominent strategy is the organocatalytic desymmetrization of prochiral silanediols or bis(methallyl)silanes. nih.govdesy.de

Recent advancements have demonstrated the use of chiral imidazole-containing catalysts for the metal-free desymmetrization of a prochiral silanediol. nih.gov This silylation method can achieve high yields and excellent enantioselectivity (up to 98:2) for various substrates. nih.gov Another approach involves the use of newly developed imidodiphosphorimidate (IDPi) catalysts in a desymmetrizing carbon-carbon bond forming reaction of symmetrical bis(methallyl)silanes with phenols. researchgate.netdesy.de These organocatalytic methods represent a significant step toward the synthesis of functionalized, chiral-at-silicon molecules in high enantiopurity. nih.gov

These methodologies could theoretically be adapted to produce Si-stereogenic derivatives of this compound by starting with a prochiral silane (B1218182) precursor, such as di(prop-2-yn-1-yl)silanes, and employing an appropriate chiral catalyst to control the stereochemical outcome at the silicon atom during functionalization.

Control of Enantioselectivity and Diastereoselectivity in this compound Synthesis

Controlling the stereochemistry at the C3 carbinol center is a more common focus in the synthesis of propargyl alcohols like this compound. This is typically achieved through enantioselective or diastereoselective additions of an organometallic reagent to a carbonyl compound.

A key strategy for establishing the stereochemistry in a related acyclic system involves a stereoselective boron-aldol reaction. ub.edu For instance, the synthesis of a similar structure, (3S,5R)-5-(tert-butyldimethylsilyloxy)-7-(trimethylsilyl)hept-1-en-6-yn-3-ol, was achieved via an enantioselective aldol reaction between 4-trimethylsilyl-3-butyn-2-one and acrolein using (+)-chlorodiisopinocampheylborane ((+)-DIP-Cl) as the chiral source. ub.edu This reaction proceeded with moderate selectivity, which was significantly improved through recrystallization. ub.edu

Adapting this methodology to the synthesis of this compound would involve the reaction of trimethylsilylethyne with octanal. The choice of chiral ligand or auxiliary is paramount for achieving high levels of stereocontrol. youtube.com Transition metal catalysis, particularly with copper complexes, is another powerful tool for the enantioselective synthesis of alkyne-substituted stereocenters. nih.gov N-heterocyclic carbene (NHC)–Cu complexes, for example, have been successfully used to catalyze the enantioselective allylic substitution with alkynylaluminum reagents, affording products with high enantiomeric purity. nih.gov

The diastereoselectivity of such reactions can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of chelating groups. researchgate.net In reactions involving imines, for example, the stereochemical outcome can be directed by the formation of either a chelated or an open transition state. researchgate.net

Table 1: Example of Stereoselective Synthesis of a Propargylic Silyl (B83357) Alcohol

| Reactants | Chiral Reagent | Product | Yield (Overall) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 4-trimethylsilyl-3-butyn-2-one + Acrolein | (+)-Chlorodiisopinocampheylborane ((+)-DIP-Cl) | (3S,5R)-syn-1,2-diol precursor | 37% (after recrystallization) | 98:2 | >99:1 | ub.edu |

Reactivity and Transformation Pathways of 3 Trimethylsilyl Dec 1 Yn 3 Ol

Reactions Involving the Propargylic Alcohol Moiety

The propargylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a versatile functional group that participates in numerous synthetic transformations.

The hydroxyl group in 3-(trimethylsilyl)dec-1-yn-3-ol can be oxidized to the corresponding ketone or reduced, although reduction of a tertiary alcohol is not a typical transformation.

Oxidations

The oxidation of propargylic alcohols provides a direct route to α,β-unsaturated alkynones. A variety of oxidizing agents can be employed for this transformation. A practical and environmentally friendly method involves an aerobic oxidation using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This system uses oxygen from the air as the ultimate oxidant and has been shown to be effective for the oxidation of various propargylic alcohols, including those protected with a trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The reaction is efficient and scalable, as demonstrated by the large-scale synthesis of 4-(trimethylsilyl)but-3-yn-2-one in 90% yield. organic-chemistry.org For this compound, this reaction would yield 3-(trimethylsilyl)dec-1-yn-3-one.

Other methods for the oxidation of propargylic alcohols include using stoichiometric oxidants like chromium-based reagents or milder, more selective modern reagents. researchgate.net Electrochemical methods have also been developed, employing mediators like N-hydroxytetrafluorophthalimide (TFNHPI) to oxidize sensitive propargylic benzylic alcohols, which suggests a potential avenue for the oxidation of other propargylic alcohols under mild, electrochemically-driven conditions. researchgate.net

Reductions

While the tertiary alcohol in this compound is resistant to reduction, the adjacent alkyne can be reduced. The reduction of the triple bond in propargylic alcohols can lead to the formation of allylic alcohols or saturated alcohols, depending on the reagents and conditions used. For example, catalytic hydrogenation over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic method for the syn-selective reduction of alkynes to cis-alkenes. This would convert the propargylic alcohol into the corresponding (Z)-allylic alcohol.

Alternatively, reduction with silyllithiums, such as PhMe₂SiLi, followed by protonation can lead to the formation of β-silyl allylic alcohols. chemrxiv.org This reaction proceeds via an anti-silyllithiation of the triple bond, controlled by the coordination of the alkoxide. researchgate.netchemrxiv.orgchemrxiv.org

Table 1: Representative Oxidation Reactions of Propargylic Alcohols

| Oxidant/Catalytic System | Substrate Type | Product | Yield | Reference |

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | TMS-protected propargylic alcohol | α,β-Unsaturated alkynone | 90% | organic-chemistry.org |

| Electrochemical (TFNHPI mediator) | Sensitive propargylic benzylic alcohols | Corresponding carbonyls | - | researchgate.net |

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, which can serve as protecting groups or introduce new functionalities for further transformations.

Etherification

Propargylic ethers can be synthesized from propargylic alcohols through various methods. Direct etherification can be catalyzed by Lewis acids such as scandium(III) or lanthanum(III) triflates in a mixed solvent system like MeNO₂-H₂O. nih.gov This method allows for the reaction of propargylic alcohols with other alcohols to form the corresponding ethers in high yields. nih.gov Another approach involves an iron-mediated propargylic C-H etherification, which couples unadorned alkynes with alcohols, though this is less direct for a pre-existing propargylic alcohol. nih.gov

Esterification

Esterification of the hydroxyl group is a common transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.ukmasterorganicchemistry.com For more sensitive substrates or under milder conditions, coupling reagents can be used. For instance, a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride provides a highly efficient system for esterification under neutral conditions at room temperature. nih.gov Another well-known method is the Mitsunobu reaction, which utilizes triphenylphosphine (Ph₃P) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to couple an alcohol with a carboxylic acid, proceeding with inversion of stereochemistry if the alcohol is chiral. nih.gov

Table 2: Common Derivatization Reactions of Alcohols

| Reaction Type | Reagents | Product | Key Features | Reference |

| Etherification | R'-OH, Sc(OTf)₃ or La(OTf)₃ | Propargyl ether | Lewis acid-catalyzed, high yields | nih.gov |

| Fischer Esterification | R'-COOH, H₂SO₄ (cat.) | Propargyl ester | Equilibrium reaction, requires heat | masterorganicchemistry.com |

| Mitsunobu Esterification | R'-COOH, Ph₃P, DEAD | Propargyl ester | Mild conditions, stereoinversion | nih.gov |

| TPPO/Oxalyl Chloride Esterification | R'-COOH, TPPO, (COCl)₂ | Propargyl ester | Mild, neutral conditions, high yields | nih.gov |

The propargylic alcohol and silyl-alkyne functionalities in this compound can potentially participate in intramolecular cyclization reactions, often catalyzed by transition metals like gold. rsc.org While the specific substrate this compound itself is not a typical enyne precursor for common cycloisomerizations, the principle of intramolecular attack of the hydroxyl group onto the activated alkyne is a known pathway for forming cyclic ethers.

Gold catalysts are particularly effective at activating alkynes toward nucleophilic attack. mdpi.comnih.govacs.org In the context of a molecule like this compound, a gold(I) catalyst could activate the triple bond, facilitating an intramolecular attack by the hydroxyl group. Depending on the ring size that is formed (which would be a 5-membered ring in this case, leading to a substituted furan (B31954) derivative), this pathway can be highly efficient. Gold-catalyzed cycloisomerization of propargylic esters containing furan rings has been shown to produce a variety of cyclic α,β-unsaturated aldehydes or ketones. nih.gov Similarly, the cyclization of acyclic nucleoside analogues containing a hydroxy-prop-1-enyl moiety proceeds via intramolecular Michael addition of a hydroxyl group to a double bond. rsc.orgnih.gov

For this compound, such a cyclization would likely require specific conditions to favor the intramolecular pathway and would result in the formation of a five-membered dihydrofuran ring system. The presence of the bulky trimethylsilyl group could influence the regioselectivity and feasibility of such a reaction.

Reactions Involving the Trimethylsilyl-Protected Alkyne Functionality

The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in reactions like coupling or polymerization. A key transformation of this moiety is the removal of the silyl (B83357) group to liberate the terminal alkyne.

Protiodesilylation is the process of cleaving the carbon-silicon bond and replacing the silyl group with a proton. This is a crucial step for unmasking the terminal alkyne for subsequent reactions.

Fluoride (B91410) ions have a very high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silicon-carbon bonds. stackexchange.com Tetrabutylammonium (B224687) fluoride (TBAF) is the most common reagent used for this purpose. commonorganicchemistry.com It is typically used as a solution in tetrahydrofuran (B95107) (THF) and is effective for removing silyl groups under mild, often room temperature, conditions. commonorganicchemistry.comyoutube.com

The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. stackexchange.com This intermediate then fragments, with a suitable proton source (often adventitious water or an alcohol solvent) protonating the resulting alkynyl anion to yield the terminal alkyne. stackexchange.comyoutube.com

Other fluoride sources can also be used, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a protic solvent like methanol (B129727). The choice of reagent and conditions can be tailored to the specific substrate and its functional group tolerance. For polar products, work-up procedures to remove residual tetrabutylammonium salts have been developed, for instance, using sulfonic acid resins and calcium carbonate. orgsyn.orgnih.gov

Table 3: Fluoride-Mediated Desilylation Reagents

| Reagent | Solvent | Conditions | Key Features | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common, highly effective, soluble in organic solvents | commonorganicchemistry.com |

| Potassium fluoride (KF) | Methanol (MeOH) | Room Temperature | Inexpensive, requires protic solvent | - |

| Cesium fluoride (CsF) | DMF or CH₃CN | Room Temperature | Highly reactive fluoride source | - |

| Hydrofluoric acid (HF) | Acetonitrile (CH₃CN) | Room Temperature | Highly corrosive and toxic, used with caution | - |

Protiodesilylation and Desilylation Strategies

Selective Removal of the Trimethylsilyl Protecting Group

The trimethylsilyl group is frequently employed as a protecting group for terminal alkynes. wikipedia.org Its removal, or desilylation, is a crucial step to unmask the terminal alkyne for subsequent reactions. The C-Si bond in alkynylsilanes is susceptible to cleavage under various conditions, most commonly using fluoride ions or basic conditions. gelest.com

The selective removal of the TMS group from this compound regenerates the terminal alkyne, dec-1-yn-3-ol. This transformation is typically achieved with high efficiency using reagents like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF). wikipedia.orgpsu.edu Other fluoride sources like potassium fluoride or hydrofluoric acid can also be used, often in the presence of a crown ether to enhance the solubility of the fluoride salt. gelest.com Basic conditions, such as treatment with potassium carbonate in methanol, can also effect desilylation. gelest.com

The general procedure for desilylation allows for the isolation of the terminal alkyne, which is a key intermediate for further synthetic manipulations. gelest.comniscpr.res.in The choice of desilylation agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. psu.edu

Table 1: Reagents for Selective Desilylation

| Reagent | Conditions | Comments |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Common and effective method. wikipedia.org |

| Potassium fluoride/18-crown-6 | Dichloromethane | Used for selective removal. |

| Hydrofluoric acid (HF) | Pyridine, THF | Can be used for selective cleavage. gelest.com |

Cross-Coupling Reactions (e.g., Sonogashira-type coupling after desilylation)

Following the selective removal of the trimethylsilyl group to reveal the terminal alkyne, this compound can participate in various cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated enynes and arylalkynes. gelest.com

The desilylated product, dec-1-yn-3-ol, can be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgcmu.edu Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne. wikipedia.orgresearchgate.net The reaction conditions are generally mild, allowing for a broad substrate scope and functional group tolerance. wikipedia.org This methodology has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org For instance, unsymmetrically substituted enediynes can be synthesized through a two-step, one-pot procedure involving sequential Sonogashira reactions with different alkynes. rsc.org

The Sonogashira reaction can also be part of a cascade sequence. For example, a tandem Sonogashira cross-coupling, nucleophilic substitution, and elimination reaction has been used to synthesize linear conjugated dienynes. researchgate.net

Table 2: Typical Sonogashira Coupling Conditions

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. researchgate.netcore.ac.uk |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. core.ac.uk |

| Base | Triethylamine, Piperidine | Neutralizes the hydrogen halide formed. core.ac.uk |

Hydrosilylation Reactions of the Alkyne

Hydrosilylation of the alkyne moiety in this compound involves the addition of a hydrosilane (R₃SiH) across the carbon-carbon triple bond, leading to the formation of vinylsilanes. researchgate.net This reaction is a highly atom-economical method for creating new silicon-carbon bonds. researchgate.net The regioselectivity and stereoselectivity of the hydrosilylation are influenced by the choice of catalyst, the substituents on the alkyne, and the silane (B1218182) used. researchgate.netchemrxiv.org

Platinum catalysts, such as Karstedt's catalyst or PtCl₂, are commonly used and typically favor the trans-addition of the silane, leading to the (E)-vinylsilane. rsc.orgchemrxiv.org For internal propargyl alcohols, achieving high regioselectivity can be challenging. However, the use of specialized silanes, such as glycidyldiphenylsilanes, has been shown to direct the hydrosilylation to the β-position with high selectivity, likely due to hydrogen bonding between the glycidyl (B131873) and propargylic hydroxyl groups. chemrxiv.orgchemrxiv.org

The resulting vinylsilanes are versatile synthetic intermediates that can undergo various transformations, including Hiyama coupling and Tamao-Fleming oxidation, to introduce further complexity into the molecule. chemrxiv.orgnih.gov

Table 3: Catalysts for Hydrosilylation of Alkynes

| Catalyst | Typical Product | Reference |

|---|---|---|

| PtCl₂/XPhos | (E)-β-vinylsilane | rsc.org |

| Karstedt's catalyst (Pt₂(dvs)₃) | (E)-β-vinylsilane | chemrxiv.org |

Transformations Engaging Both Propargylic Alcohol and Trimethylsilyl Moieties

The simultaneous involvement of both the propargylic alcohol and the trimethylsilyl groups in a single transformation leads to more complex and often synthetically valuable molecular rearrangements and constructions.

Rearrangement Processes (e.g., Allenyl-Propargyl Rearrangements)

Propargylic alcohols, including silylated derivatives like this compound, can undergo rearrangement reactions to form allenes. organic-chemistry.org One such process is the Meyer-Schuster rearrangement, which typically occurs under acidic conditions and converts propargyl alcohols into α,β-unsaturated carbonyl compounds. nih.gov However, variations of this rearrangement can lead to the formation of allenylsilanes. acs.orgacs.org

For example, the Johnson-Claisen rearrangement of silylated propargylic alcohols can produce highly enantioenriched allenylsilanes. acs.org These allenylsilanes are valuable intermediates for the stereoselective synthesis of other compounds, such as homopropargylic ethers. acs.org The bulky trimethylsilyl group can play a crucial role in directing the regioselectivity of these rearrangements. acs.org

C-C Bond Cleavage and Subsequent C-N Bond Formation Reactions

In certain reactions, the propargylic alcohol functionality can undergo C-C bond cleavage, followed by the formation of a new C-N bond. This type of transformation is often mediated by a Lewis acid and a nitrogen source, such as trimethylsilyl azide (B81097) (TMSN₃). sci-hub.se The reaction of a propargyl alcohol with TMSN₃ can lead to the formation of α,β-unsaturated amides or tetrazoles through a tandem reaction involving C-O and C-C bond cleavage and subsequent C-N bond formation. sci-hub.se The trimethylsilyl group on the alkyne can influence the reaction pathway and the stability of the intermediates formed. sci-hub.se

Cascade Reactions and Annulation Strategies

The unique structure of this compound makes it a suitable substrate for cascade reactions and annulation strategies to construct cyclic and heterocyclic systems. researchgate.netresearchgate.net Allenylsilanes, which can be generated in situ from propargyl silanes, are known to participate in [3+2] annulation reactions with various partners to form five-membered rings. nih.govacs.org For instance, a silylium-ion-promoted [3+2] annulation of allenylsilanes with internal alkynes can yield 4-methylenecyclopentenes. nih.gov

Furthermore, propargyl silanes can undergo a 1,2-silyl shift upon activation with an electrophile, generating an intermediate that can be trapped by an internal nucleophile in a 5-exo manner. bohrium.com This strategy has been used to synthesize various five-membered heterocycles, such as tetrahydrofurans. researchgate.netbohrium.com The presence of both the hydroxyl group (a potential internal nucleophile) and the silyl-alkyne moiety in this compound provides the necessary components for such intramolecular cascade cyclizations. bohrium.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in the Synthesis of 3-(Trimethylsilyl)dec-1-YN-3-OL

The formation of the propargylic alcohol structure of this compound is achieved through alkynylation, a fundamental carbon-carbon bond-forming reaction. This process can be mediated by either bases or metal catalysts, each following distinct mechanistic routes.

Base-catalyzed alkynylation is a foundational method for the synthesis of propargylic alcohols. wikipedia.orggoogle.com The mechanism hinges on the acidity of the terminal alkyne proton. In the synthesis of this compound, the reaction would involve the addition of the trimethylsilylacetylene (B32187) anion to octan-2-one.

The process is initiated by a strong base, such as an alkali metal hydroxide (B78521) or an organolithium reagent like n-butyllithium, which deprotonates the terminal alkyne, ethynyltrimethylsilane. wikipedia.org This step generates a highly nucleophilic lithium or sodium acetylide. This acetylide then acts as the key nucleophile, attacking the electrophilic carbonyl carbon of the ketone (octan-2-one). This nucleophilic addition results in the formation of a lithium or sodium alkoxide intermediate. The final step involves quenching the reaction with a proton source, typically a mild acid or water, to protonate the alkoxide and yield the final product, the tertiary propargylic alcohol this compound. wikipedia.org

Table 1: Key Steps in Base-Catalyzed Alkynylation

| Step | Description | Reactants | Intermediate/Product |

| 1. Deprotonation | A strong base removes the acidic proton from the terminal alkyne. | Ethynyltrimethylsilane, Base (e.g., n-BuLi) | Trimethylsilylacetylide anion |

| 2. Nucleophilic Attack | The acetylide anion attacks the carbonyl carbon of the ketone. | Trimethylsilylacetylide, Octan-2-one | Lithium/Sodium alkoxide |

| 3. Protonation | The alkoxide is protonated by a proton source to give the final alcohol. | Alkoxide intermediate, Water/Acid | This compound |

This interactive table summarizes the sequential steps of the base-catalyzed synthesis.

For the enantioselective synthesis of chiral propargylic alcohols like this compound, metal-catalyzed asymmetric addition of alkynes to carbonyls is a powerful strategy. nih.gov These reactions utilize chiral ligands in complex with transition metals such as zinc, copper, or ruthenium to control the stereochemical outcome. rsc.orgorganic-chemistry.org

In a typical mechanism involving a zinc catalyst, such as Zn(OTf)₂, and a chiral ligand like (+)-N-methylephedrine, the components assemble into a chiral catalytic complex. organic-chemistry.org The terminal alkyne coordinates to this complex, and its acidity is enhanced, facilitating the formation of a zinc acetylide. Simultaneously, the aldehyde or ketone substrate also coordinates to the chiral metal center. This dual activation brings the reactants into close proximity within a defined chiral environment. The chiral ligand then directs the facial selectivity of the acetylide's attack on the carbonyl, leading to the preferential formation of one enantiomer of the propargylic alcohol. organic-chemistry.org

Ruthenium-based catalysts can also be employed. For instance, a propeller-shaped chiral-at-metal Ru(II) complex can catalyze the alkynylation of ketones with high enantioselectivity. rsc.org Mechanistic studies suggest that the catalytic cycle proceeds through a ruthenium acetylide intermediate, where the acetylide adds via an inner-sphere transfer to the ruthenium-bound ketone. rsc.org

Table 2: Comparison of Catalytic Systems for Asymmetric Alkynylation

| Catalyst System | Metal | Chiral Ligand Example | Mechanistic Feature |

| Zinc-based | Zn(II) | (+)-N-Methylephedrine | Dual activation of alkyne and carbonyl. organic-chemistry.org |

| Copper-based | Cu(I) | Prolinol silyl (B83357) ether | Synergistic activation via enamine and metal-alkyne complexation. rsc.org |

| Ruthenium-based | Ru(II) | Chiral PyNHC ligands | Formation of a chiral-at-metal catalyst; inner-sphere transfer. rsc.org |

| Nickel/Lewis Acid | Ni(II) | Chiral phosphine (B1218219) | Synergistic catalysis enhances nucleophilicity. nih.gov |

This interactive table compares different metal-based catalytic systems used in asymmetric synthesis.

Mechanistic Studies of Transformations Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group on the alkyne is not merely a protecting group; it actively influences the molecule's reactivity, particularly in transition metal-catalyzed transformations.

Transition metals like palladium, ruthenium, and nickel can catalyze a variety of reactions at the silyl-alkyne functionality. acs.orggelest.comacs.org Palladium catalysts, for example, are known to facilitate the intramolecular bis-silylation of propargylic alcohols, leading to the formation of chiral allenylsilanes. acs.org

In other transformations, such as ruthenium-catalyzed hydroacylation, the reaction of a silyl-alkyne with an aldehyde can lead to the formation of silyl dienol ethers. gelest.com The mechanism involves the coordination of the alkyne to the ruthenium center, followed by oxidative addition and migratory insertion steps. The TMS group directs the regioselectivity of these additions.

Nickel-catalyzed reductive cycloadditions of alkynes can produce cyclobutene (B1205218) products. acs.org When TMS-alkynes are used in these reactions, a silyl group migration is often observed on the resulting cyclobutene ring, highlighting the mobility of the silyl group under catalytic conditions. acs.org The presence of the TMS group can also influence the reaction pathway in organocopper-catalyzed reactions, where it facilitates the generation of a copper-alkynyl complex from an alkynylsilane, which can then react with an iminium ion to form propargylamines. nih.gov

Sulfenic acids (R-SOH) are transient intermediates that can be generated from the thermal elimination of sulfoxides in a reaction known as the sulfoxide (B87167) pyrolysis or Cope elimination. The reverse reaction, the addition of a sulfenic acid to an alkene, proceeds through the same cyclic, concerted transition state. nih.gov

For a derivative of this compound to undergo such an elimination, its hydroxyl group would first need to be converted into a sulfoxide moiety. The subsequent elimination would proceed through a five-membered cyclic transition state. This is a syn-elimination, meaning the hydrogen atom and the sulfoxide group depart from the same side of the forming double bond. While this mechanism is well-established for alkyl and allyl sulfoxides, its application directly to a propargylic system containing a silylalkyne would be a specialized transformation. The mechanism is believed to be a concerted process involving the concomitant loss of water. nih.govnih.gov The synthesis of the requisite sulfinic acids for preparing the sulfoxide can be achieved through various methods, including the oxidation of thiols or the hydrolysis of sulfonyl chlorides. organic-chemistry.org

Redox chain reactions involving silyl alkynes can be initiated electrochemically or through photoredox catalysis. nih.govacs.org A plausible mechanism for the hydrosilylation of the alkyne in this compound involves the generation of a silyl radical.

In an electrochemical process, a silyl-boron reagent can be oxidized at the anode to generate a radical species, which then decomposes to release a silyl radical. nih.gov This highly reactive silyl radical rapidly adds to the alkyne triple bond, forming a vinyl radical intermediate. This vinyl radical can then propagate a chain reaction or abstract a hydrogen atom from a suitable donor to yield the final hydrosilylated product. nih.gov The reaction of alkynes can also be viewed in the context of general oxidation-reduction principles, where reduction involves breaking a pi bond to add hydrogen atoms, as seen in hydrogenation with Lindlar's catalyst. youtube.com Photoredox catalysis, often using chromium or iridium catalysts, can also generate radical intermediates under mild conditions, enabling transformations that might otherwise require harsh reagents. rsc.orgacs.org

Theoretical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Selectivity

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical calculations or computational studies using methods such as Density Functional Theory (DFT) directly investigating the reaction energetics and selectivity of this compound were identified.

While DFT and other computational chemistry techniques are standard tools for probing reaction mechanisms, transition states, and the factors controlling chemo-, regio-, and stereoselectivity, published research focusing explicitly on this particular compound is not available. Such studies for analogous silylated propargyl alcohols often involve calculating the energy profiles of reaction pathways, optimizing the geometries of reactants, intermediates, transition states, and products, and analyzing the electronic and steric factors that govern the outcomes of their reactions. However, without specific studies on this compound, any discussion of its reaction energetics or selectivity from a theoretical standpoint would be purely speculative and fall outside the scope of existing research findings.

Therefore, no data tables or detailed research findings on the theoretical calculations for the reaction energetics and selectivity of this compound can be presented.

Applications in Advanced Organic Synthesis

3-(Trimethylsilyl)dec-1-YN-3-OL as a Pivotal Synthetic Intermediate

This compound serves as a fundamental building block in organic synthesis, providing a robust carbon framework that can be elaborated into more complex molecular architectures. The propargyl alcohol motif is a common feature in many natural products and pharmaceuticals, and this compound offers a stable yet reactive precursor to such structures. The presence of the heptyl chain at the C3 position, along with the hydroxyl group, provides a foundation for building long-chain carbon skeletons with a defined point of oxygenation.

The utility of similar functionalized alkynes, such as 4-(trimethylsilyl)-3-butyn-1-ol, in multi-step syntheses has been well-documented. orgsyn.org These compounds act as precursors for creating larger molecules through reactions that target the alcohol or the alkyne moiety. orgsyn.org For instance, the hydroxyl group can be oxidized to a ketone, used in ether or ester linkages, or serve as a directing group for subsequent reactions. The trimethylsilyl-protected alkyne provides a latent terminal acetylene, which can be unveiled at a later synthetic stage for coupling reactions (e.g., Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings) to connect with other molecular fragments. This step-wise reactivity allows chemists to construct complex carbon skeletons in a controlled manner.

The structure of this compound is ideally suited for conversion into other valuable functional groups. Propargyl alcohols are known precursors to a variety of molecular structures, including allenes and substituted furans.

One significant transformation is the Meyer-Schuster rearrangement or similar isomerization reactions, which can convert propargyl alcohols into α,β-unsaturated carbonyl compounds. Furthermore, the reaction of propargyl alcohols can lead to the formation of allenes. For example, the synthesis of 1-(tert-butyldimethylsilyl)-1-(1-ethoxyethoxy)-3-(trimethylsilyl)-1,2-propadiene demonstrates the conversion of a protected propargyl alcohol derivative into an allene (B1206475) structure. orgsyn.org This transformation is crucial as allenes are themselves versatile intermediates in organic synthesis.

Additionally, the reaction of 1,3-diketones with trimethylcyanosilane can generate trimethylsilyl (B98337) enol ethers, which are precursors to furan (B31954) and dihydrofuran rings. mdpi.com The functional groups within this compound can be manipulated to participate in cyclization reactions, leading to heterocyclic systems like dihydrofurans, which are common scaffolds in natural products.

| Precursor Functional Group | Transformation | Resulting Functionality | Relevance |

| Propargyl Alcohol | Isomerization/Rearrangement | Allenic Alcohol, α,β-Unsaturated Ketone | Access to reactive intermediates for further synthesis. |

| Propargyl Alcohol | Cyclization/Annulation | Dihydrofurans, Furans | Formation of key heterocyclic scaffolds. |

| Trimethylsilyl-protected Alkyne | Deprotection & Coupling | Terminal Alkyne for C-C bond formation | Key step in fragment-based synthesis of complex molecules. |

The Protective Role of the Trimethylsilyl Group in Multi-Step Organic Syntheses

In multi-step syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. libretexts.org The trimethylsilyl (TMS) group in this compound serves this critical protective function for the terminal alkyne.

The terminal C-H bond of an alkyne is acidic and can react with various reagents, particularly bases and organometallics, which are commonly used in synthesis. By replacing the acidic proton with a bulky and chemically inert TMS group, the alkyne is rendered unreactive to these conditions. wikipedia.org This protection strategy involves three key stages:

Protection : The terminal alkyne is treated with a silylating agent like trimethylsilyl chloride (TMS-Cl) in the presence of a base to install the TMS group. wikipedia.orgvaia.com

Reaction : Chemical transformations are carried out on other parts of the molecule, such as the hydroxyl group, without affecting the protected alkyne.

Deprotection : The TMS group is selectively removed to regenerate the terminal alkyne, typically using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride - TBAF) or under mild acidic or basic conditions. libretexts.org This restored alkyne is then available for subsequent reactions.

The TMS group is favored for its ease of installation and clean removal, making it an essential tool for managing reactivity in the synthesis of complex molecules. wikipedia.orgresearchgate.net

Facilitating Stereoselective Access to Chiral Compounds

The C3 carbon atom in this compound, which bears the hydroxyl group, is a chiral center. This chirality is a crucial feature, allowing the compound to be used in stereoselective synthesis to produce enantiomerically pure or enriched target molecules. nih.gov

The synthesis of chiral propargyl alcohols can be achieved through various asymmetric methods, including the asymmetric addition of a terminal alkyne to an aldehyde or the asymmetric reduction of a propargyl ketone. Once obtained in a specific chiral form (either R or S), the stereocenter at C3 can influence the stereochemical outcome of subsequent reactions. For example, it can direct the stereoselective reduction of a nearby ketone or the addition of a nucleophile to a double bond introduced into the molecule.

Research on related chiral building blocks, such as those used in the synthesis of photosynthetic hydroporphyrins, demonstrates how chiral silylated alkynes are instrumental in constructing complex molecules with multiple, well-defined stereocenters. rsc.org The synthesis of chiral flavan-3-ols, for instance, relies on key asymmetric reactions to establish the required stereochemistry. nih.gov By analogy, chiral this compound is a valuable starting material for preparing chiral natural products and their analogs where the stereochemistry of the final product is critical for its function.

Utility in the Synthesis of Biologically Relevant Analogs and Scaffolds

The structural motifs present in this compound—a long alkyl chain, a propargyl alcohol, and a protected alkyne—are found in numerous biologically active compounds, including anticancer agents, antivirals, and antifungal compounds. mdpi.comnih.gov This makes it a highly useful starting material for the synthesis of biologically relevant analogs and molecular scaffolds.

The lipophilic heptyl chain can mimic the fatty acid portions of lipopeptides, a class of natural products with significant biological activities. mdpi.com The propargyl alcohol functionality is a key component of many natural product cores. By modifying the heptyl chain, transforming the hydroxyl group, and elaborating the alkyne, chemists can generate a library of diverse compounds for biological screening.

For example, the synthesis of analogs of the anticancer agent 2-methoxyestradiol (B1684026) and the lipopeptide jahanyne showcases how core structures are modified to enhance biological activity. mdpi.comrsc.org Similarly, 3-(Trimethylsilyl)propynoic acid amides have been synthesized as valuable intermediates for biologically important heterocyclic compounds. researchgate.net The synthesis of a deuterium-labeled ATP analogue for use in biological mass spectrometry also highlights the role of similar building blocks in creating tools for biological research. nih.gov The versatility of this compound allows it to serve as a scaffold for developing new therapeutic agents and chemical probes to investigate biological processes.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Determination

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(trimethylsilyl)dec-1-yn-3-ol provides a distinct fingerprint of the hydrogen atoms present. The trimethylsilyl (B98337) (TMS) group protons characteristically appear as a sharp singlet at approximately 0.1-0.2 ppm. rsc.org The protons of the heptyl chain (C4 to C10) would be observed in the typical alkane region, between approximately 0.8 and 1.6 ppm. The terminal methyl group of the heptyl chain would appear as a triplet around 0.9 ppm. The hydroxyl proton is expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The acetylenic proton, being absent in this internal alkyne, will not be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, identifying each unique carbon atom in the molecule. compoundchem.com The carbons of the trimethylsilyl group resonate at a high field, typically around -1 to 2 ppm. lookchem.com The sp-hybridized carbons of the alkyne (C1 and C2) would appear in the range of 80-100 ppm. The carbon bearing the hydroxyl group (C3) is expected to be in the 60-70 ppm region. The carbons of the heptyl chain would be found in the aliphatic region of the spectrum, from approximately 14 to 40 ppm. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -Si(CH₃)₃ | ~0.15 (s, 9H) | ~0.0 |

| C1 (≡CH) | N/A | ~85-95 |

| C2 (-C≡) | N/A | ~95-105 |

| C3 (-C(OH)-) | -OH (broad s, 1H) | ~60-70 |

| C4 (-CH₂-) | ~1.5-1.7 (m, 2H) | ~40-45 |

| C5-C9 (-CH₂-)n | ~1.2-1.4 (m, 10H) | ~22-32 |

| C10 (-CH₃) | ~0.9 (t, 3H) | ~14 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Application of TMS as an Internal Standard in NMR Spectroscopy

Tetramethylsilane (TMS), Si(CH₃)₄, is the universally accepted internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy. oregonstate.edunih.gov Its utility stems from several key properties. The twelve equivalent protons and four equivalent carbons in TMS produce a single, sharp signal in ¹H and ¹³C NMR spectra, respectively, which is defined as 0.0 ppm. oregonstate.edu This signal is typically upfield from the resonances of most organic compounds, preventing spectral overlap. TMS is also chemically inert, soluble in most organic solvents, and volatile, allowing for easy removal from the sample after analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization (EI) would likely be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. However, this peak may be weak or absent in the spectra of alcohols. libretexts.org A prominent fragmentation pattern for trimethylsilyl ethers involves the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation. nih.govresearchgate.netnih.gov Another common fragmentation pathway for alcohols is the loss of a water molecule ([M-18]⁺). libretexts.org Alpha-cleavage, the breaking of the C3-C4 bond, would also be expected, leading to fragments that can help confirm the structure of the alkyl chain. The fragmentation of propargyl alcohols can also involve cleavages around the triple bond. nih.govnist.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group (-CH₃) from the TMS moiety |

| [M-18]⁺ | Loss of water (-H₂O) |

| 73 | [Si(CH₃)₃]⁺ |

| [M-99]⁺ | Cleavage of the C3-C4 bond (loss of the heptyl radical) |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

A broad, strong absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. spectroscopyonline.comorgchemboulder.com The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band around 1150-1210 cm⁻¹. quimicaorganica.orgspectroscopyonline.com The carbon-carbon triple bond (C≡C) stretch of the internal alkyne would give rise to a weak to medium absorption in the 2100-2260 cm⁻¹ region. orgchemboulder.comquimicaorganica.orglibretexts.org The presence of the trimethylsilyl group would be confirmed by a strong Si-C stretching vibration, typically observed around 1250 cm⁻¹ and 840 cm⁻¹. Finally, C-H stretching vibrations from the alkyl chain would be present in the 2850-3000 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C≡C (Internal Alkyne) | Stretching | 2100 - 2260 | Weak to Medium |

| Si-CH₃ | Symmetric Bending (Umbrella) | ~1250 | Strong |

| C-O (Tertiary Alcohol) | Stretching | 1150 - 1210 | Strong |

| Si-C | Rocking | ~840 | Strong |

Optical Rotation and Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The carbon atom at the C3 position in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers.

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. wikipedia.org This property, known as optical activity, is measured using a polarimeter. wikipedia.org A pure sample of one enantiomer will have a specific rotation value, [α], which is a characteristic physical constant. libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) will be optically inactive. libretexts.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) does not correlate with the (R/S) configuration of the molecule. libretexts.orgmasterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and effective technique for separating enantiomers and determining their relative amounts in a mixture. ceon.rsyoutube.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ceon.rssigmaaldrich.com By integrating the areas of the two peaks corresponding to the separated enantiomers, the enantiomeric excess (ee) can be calculated. The enantiomeric excess is a measure of the purity of a chiral sample and is expressed as a percentage. libretexts.org Various types of chiral stationary phases, such as those based on polysaccharides or proteins, can be employed for the separation of chiral alcohols. sigmaaldrich.com

Future Research Directions and Outlook

Pursuit of More Sustainable and Green Synthetic Methodologies

The synthesis of propargylic alcohols, including silylated derivatives, has traditionally relied on methods that are not always environmentally benign. Future research will undoubtedly focus on developing greener synthetic routes. This includes the use of water as a solvent, the development of reusable catalysts, and the use of milder reaction conditions to minimize energy consumption and waste generation. orgsyn.org For instance, the use of zinc-based heterogeneous catalysts in water for azide-alkyne cycloadditions represents a step towards more sustainable processes that could be adapted for the synthesis of functionalized propargylic alcohols. orgsyn.org The exploration of biocatalytic methods, employing enzymes to catalyze the synthesis with high chemo-, regio-, and enantioselectivity, also presents a promising avenue for green chemistry.

Expansion of the Scope of Asymmetric Catalysis for Related Propargylic Systems

The synthesis of chiral propargylic alcohols is of paramount importance due to their role as intermediates in the production of pharmaceuticals and other biologically active molecules. nih.gov While significant progress has been made in the asymmetric addition of alkynes to aldehydes, expanding the scope of these reactions to a wider range of silylated propargylic systems, including 3-(trimethylsilyl)dec-1-yn-3-ol, remains a key objective. nih.govrsc.org Future work will likely involve the development of novel chiral ligands and catalytic systems that can achieve high enantioselectivity for a broader array of substrates under mild conditions. rsc.orgrsc.org Gold-catalyzed asymmetric transformations of hydroxylated propargylic esters have shown promise in producing chiral ketones, a strategy that could be adapted for related silylated compounds. nih.gov

Table 1: Examples of Asymmetric Synthesis of Propargylic Alcohols

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Various aldehydes and terminal alkynes | Chiral propargylic alcohols | High | organic-chemistry.org |

| In(III)/BINOL | Various aldehydes and terminal alkynes | Chiral propargylic alcohols | High | organic-chemistry.org |

| ProPhenol ligand / Dialkylzinc | Various aldehydes and terminal alkynes | Chiral propargylic alcohols | High | nih.gov |

| Gold(I) / Chiral phosphine (B1218219) ligand | Hydroxylated propargylic esters | Chiral β-oxygenated ketones | Good | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound, namely the hydroxyl group, the trimethylsilyl (B98337) group, and the alkyne moiety, offer a rich playground for exploring novel chemical transformations. ontosight.ai The silyl (B83357) group can act as a control element, directing the regioselectivity of reactions, or as a leaving group in cross-coupling reactions. nih.gov Future research will likely focus on uncovering new reactions such as silicon-assisted propargylic transfers, nih.gov novel cyclization reactions, and the development of tandem reaction sequences that can rapidly build molecular complexity from this versatile starting material. The anti-silyllithiation of propargylic alcohols to form highly functionalized β-silyl allylic alcohols is a testament to the novel reactivity that can be achieved with these systems. chemrxiv.orgkyoto-u.ac.jp

Advancing Mechanistic Insights through Sophisticated Computational Chemistry Approaches